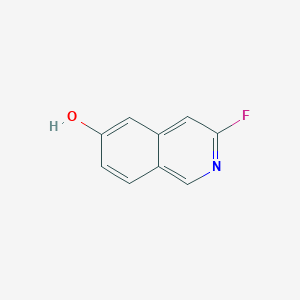
2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound that features a quinoline core with a chloromethyl group attached to the second carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline typically involves the reaction of tetrahydroquinoline with chloromethylating agents. One common method is the reaction of tetrahydroquinoline with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more efficient chloromethylating agents and catalysts to reduce costs and improve scalability.
化学反応の分析
Types of Reactions: 2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various functionalized quinoline derivatives.
- Oxidation reactions produce quinoline N-oxides.
- Reduction reactions result in fully or partially hydrogenated quinoline derivatives.
科学的研究の応用
2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.
類似化合物との比較
2-(Chloromethyl)-benzoyloxy)benzoic acid: Shares the chloromethyl functional group but has different core structures and applications.
2-Chloromethyl-2,1-borazaronaphthalene: Another compound with a chloromethyl group, used in different synthetic applications.
Uniqueness: 2-(Chloromethyl)-5,6,7,8-tetrahydroquinoline is unique due to its quinoline core, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in medicinal chemistry for designing molecules with specific biological activities.
特性
分子式 |
C10H12ClN |
|---|---|
分子量 |
181.66 g/mol |
IUPAC名 |
2-(chloromethyl)-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C10H12ClN/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h5-6H,1-4,7H2 |
InChIキー |
XWZPDXTYNBASMS-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C=CC(=N2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Methylfuran-2-yl)methyl]azetidine](/img/structure/B13669152.png)

![3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13669171.png)
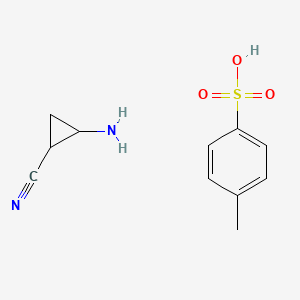
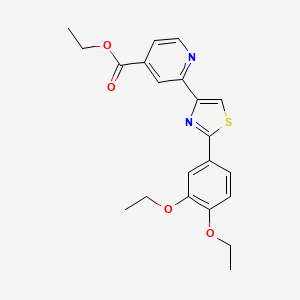
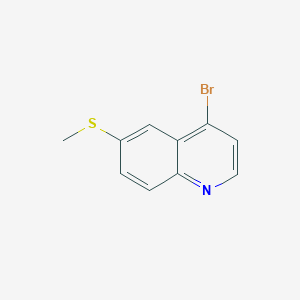
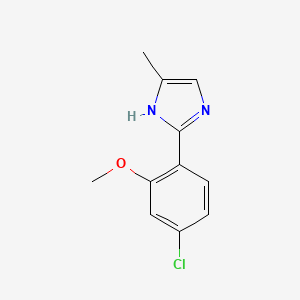
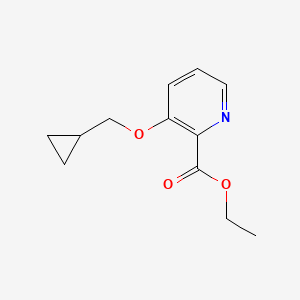


![tert-Butyl 5-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13669218.png)
![Ethyl 5-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13669221.png)
